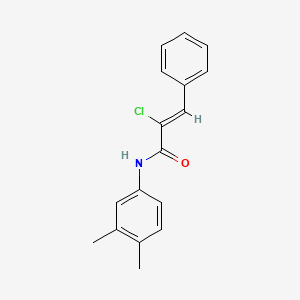
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid painkillers, CR845 does not cause addiction or respiratory depression, making it a promising alternative for pain management. In
Wirkmechanismus
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide acts on the kappa opioid receptor (KOR), a receptor that is involved in pain modulation. Unlike traditional opioid painkillers, which act on the mu opioid receptor and can cause addiction and respiratory depression, this compound selectively activates the KOR without causing these adverse effects. Activation of the KOR by this compound leads to the inhibition of pain signals in the spinal cord and brain, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have other effects on the body. It has been found to reduce inflammation and to have anti-itching properties. This compound has also been shown to have a favorable safety profile, with no evidence of respiratory depression or addiction potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective KOR agonist, making it a valuable tool for studying the KOR and its role in pain modulation. It also has a favorable safety profile, making it a safer alternative to traditional opioid painkillers. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain stable blood levels. It also has poor solubility, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide. One area of interest is the development of this compound-based therapies for the treatment of chronic pain. Another area of interest is the investigation of the anti-inflammatory and anti-itching properties of this compound. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on the central nervous system. Finally, there is interest in developing new formulations of this compound that improve its solubility and half-life, making it more suitable for clinical use.
Synthesemethoden
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-cyclohexylphenylacetic acid with 3-cyano-4,6-dimethyl-2-bromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its analgesic properties. It has shown efficacy in reducing pain in various animal models, including inflammatory pain, neuropathic pain, and postoperative pain. In clinical trials, this compound has demonstrated efficacy in reducing pain in patients with osteoarthritis, chronic low back pain, and postoperative pain.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(4-cyclohexylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-13-16(2)24-22(21(15)14-23)25(17(3)26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-13,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLLXYQRQTPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=C(C=C2)C3CCCCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)
![8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)
![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)
![4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)
![1-ethyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5607529.png)
